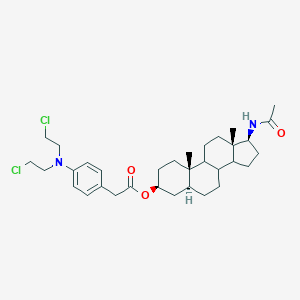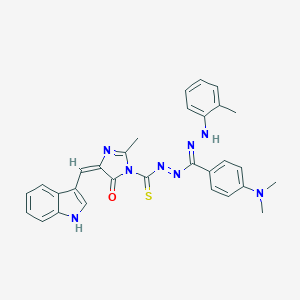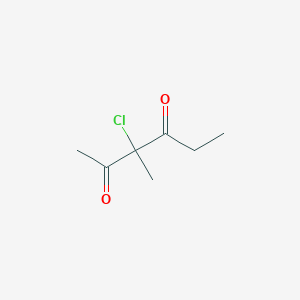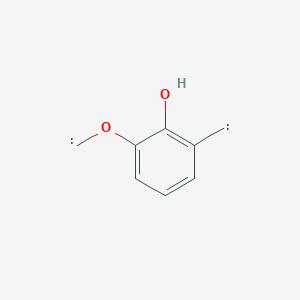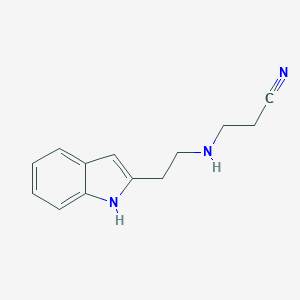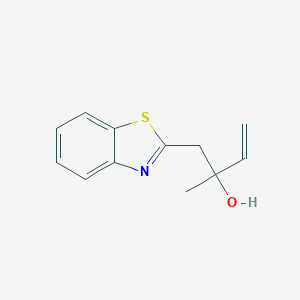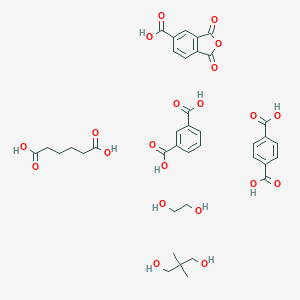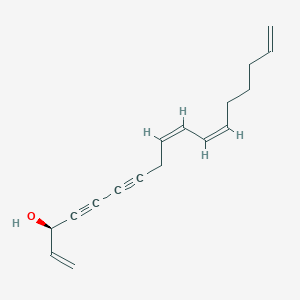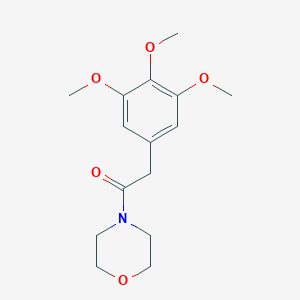
Morpholine, 4-((3,4,5-trimethoxyphenyl)acetyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Morpholine, 4-((3,4,5-trimethoxyphenyl)acetyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as TMA-2, and it belongs to the family of phenethylamines. TMA-2 has been found to have several physiological and biochemical effects, making it a promising candidate for further research.
作用机制
The mechanism of action of TMA-2 involves the release of serotonin and dopamine in the brain. TMA-2 acts on the serotonin transporter, leading to increased levels of serotonin in the synaptic cleft. This effect is similar to the mechanism of action of MDMA, which is known to have a similar effect on the serotonin transporter. TMA-2 also acts on the dopamine transporter, leading to increased levels of dopamine in the brain. This effect is similar to the mechanism of action of amphetamines.
生化和生理效应
TMA-2 has been found to have several biochemical and physiological effects. It has been found to increase heart rate and blood pressure, leading to a feeling of euphoria and increased energy levels. TMA-2 has also been found to have potential neuroprotective effects, protecting neurons from damage caused by oxidative stress. Additionally, TMA-2 has been found to have potential anti-inflammatory effects, reducing inflammation in the brain and other tissues.
实验室实验的优点和局限性
One of the main advantages of using TMA-2 in lab experiments is its similar mechanism of action to other phenethylamines such as MDMA and amphetamines. This allows researchers to study the effects of TMA-2 on the brain and other tissues, providing valuable insights into the potential therapeutic applications of this compound. However, one of the main limitations of using TMA-2 in lab experiments is its potential for abuse. TMA-2 is a Schedule I controlled substance in the United States, making it difficult to obtain for research purposes.
未来方向
There are several potential future directions for research on TMA-2. One potential direction is the study of the potential therapeutic applications of TMA-2 in the treatment of depression, anxiety, and other mood disorders. Another potential direction is the study of the potential neuroprotective and anti-inflammatory effects of TMA-2, which could have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to understand the long-term effects of TMA-2 on the brain and other tissues, as well as its potential for abuse and addiction.
Conclusion:
In conclusion, TMA-2 is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of TMA-2 is a complex process that requires expertise in organic chemistry. TMA-2 has been found to have several physiological and biochemical effects, making it a promising candidate for further research. However, further research is needed to understand the long-term effects of TMA-2 on the brain and other tissues, as well as its potential for abuse and addiction.
合成方法
The synthesis of TMA-2 involves the reaction of 3,4,5-trimethoxybenzaldehyde with nitroethane to form a nitrostyrene intermediate. This intermediate is then reduced using a reducing agent such as sodium borohydride to form the final product, TMA-2. The synthesis of TMA-2 is a complex process that requires expertise in organic chemistry.
科学研究应用
TMA-2 has been studied extensively in scientific research due to its potential applications in various fields. One of the most significant applications of TMA-2 is in the field of neuroscience. TMA-2 has been found to have a similar mechanism of action to other phenethylamines such as MDMA and amphetamines. It acts as a serotonin and dopamine releaser, leading to increased levels of these neurotransmitters in the brain. This effect has been found to have potential therapeutic applications in the treatment of depression, anxiety, and other mood disorders.
属性
CAS 编号 |
19856-64-5 |
|---|---|
产品名称 |
Morpholine, 4-((3,4,5-trimethoxyphenyl)acetyl)- |
分子式 |
C15H21NO5 |
分子量 |
295.33 g/mol |
IUPAC 名称 |
1-morpholin-4-yl-2-(3,4,5-trimethoxyphenyl)ethanone |
InChI |
InChI=1S/C15H21NO5/c1-18-12-8-11(9-13(19-2)15(12)20-3)10-14(17)16-4-6-21-7-5-16/h8-9H,4-7,10H2,1-3H3 |
InChI 键 |
JVLKBCFOIGYYJZ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)CC(=O)N2CCOCC2 |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)CC(=O)N2CCOCC2 |
其他 CAS 编号 |
19856-64-5 |
同义词 |
4-[(3,4,5-Trimethoxyphenyl)acetyl]morpholine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



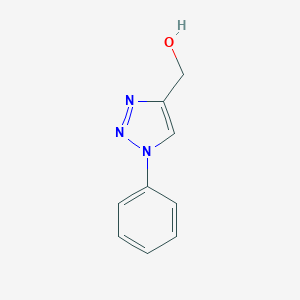

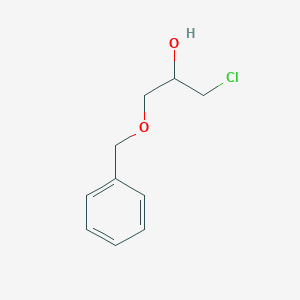
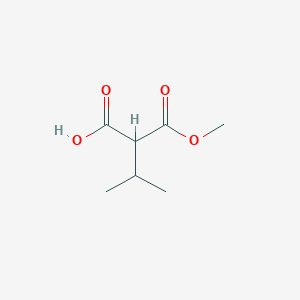
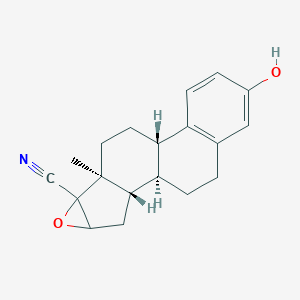
![4-O-[4-(2-amino-3-methoxy-3-oxopropyl)phenyl] 1-O-[6-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanedioate](/img/structure/B8637.png)
